molecular formula C22H26N2O2 B077152 Solvent blue 35 CAS No. 12769-17-4

Solvent blue 35

Cat. No.: B077152
CAS No.: 12769-17-4
M. Wt: 350.5 g/mol
InChI Key: OCQDPIXQTSYZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solvent Blue 35: Oil Blue 35 or 1,4-Bis(butylamino)anthraquinone , is a blue anthraquinone dye. It is primarily used for coloring alcoholic and hydrocarbon-based solvents, including oils, fats, and waxes. Additionally, it finds applications in lacquers, inks, and as a fuel dye in some countries . The compound is also utilized in blue-colored smoke formulations and as a staining dye in microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Solvent Blue 35 involves the reaction of 1,4-dihydroxyanthraquinone with n-butylamine in the presence of acetic acid as a catalyst and anhydrous sodium sulfate as a water-absorbing agent. The reaction is carried out in ethanol under reflux conditions and low pressure (0.08 MPa or less) for 1-4 hours. After the reaction, the ethanol and n-butylamine mixed solvent is distilled off, and the product is separated using alkaline water, followed by filtration, washing, and drying .

Industrial Production Methods: In industrial settings, the production process is optimized to improve yield and reduce by-products. The use of acetic acid as a catalyst and anhydrous sodium sulfate as a water-absorbing agent helps in achieving higher reaction speeds and yields. The recovered ethanol and n-butylamine mixed solution can be reused after dehydration, reducing wastewater generation .

Chemical Reactions Analysis

Types of Reactions: Solvent Blue 35 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the anthraquinone structure, affecting its color properties.

    Substitution: The butylamino groups in this compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the butylamino groups under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Solvent Blue 35 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Solvent Blue 35 involves its interaction with specific molecular targets and pathways. As a dye, it binds to certain substrates, imparting color through its anthraquinone structure. In biological applications, the compound stains tissues by interacting with cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Solvent Blue 35 can be compared with other similar anthraquinone dyes, such as:

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct color properties and makes it suitable for a wide range of applications, from industrial dyes to biological staining agents .

Properties

IUPAC Name

1,4-bis(butylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQDPIXQTSYZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044605
Record name 1,4-Bis(butylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17354-14-2
Record name Solvent Blue 35
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17354-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Blue 35
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis(butylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Bis(butylamino)anthracene-9,10-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(butylamino)anthraquinone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SOLVENT BLUE 35
Source FDA Global Substance Registration System (GSRS)
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